Methanone, phenyl[2-(phenylethynyl)phenyl]-
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Overview
Description
Methanone, phenyl[2-(phenylethynyl)phenyl]- is an organic compound with a complex structure that includes phenyl and phenylethynyl groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Methanone, phenyl[2-(phenylethynyl)phenyl]- involves the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This reaction is carried out at ambient temperature and results in the formation of benzothiophenes and benzoselenophenes in moderate to good yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[2-(phenylethynyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the methanone core.
Substitution: The phenyl and phenylethynyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Methanone, phenyl[2-(phenylethynyl)phenyl]- include sulfonyl chlorides, silver acetate, and tert-butyl hydroperoxide (TBHP). These reactions are typically carried out under ambient conditions or with mild heating .
Major Products
The major products formed from the reactions of Methanone, phenyl[2-(phenylethynyl)phenyl]- include benzothiophenes and benzoselenophenes, which are obtained through photoredox-catalyzed cascade annulation reactions .
Scientific Research Applications
Methanone, phenyl[2-(phenylethynyl)phenyl]- has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Methanone, phenyl[2-(phenylethynyl)phenyl]- involves its interaction with molecular targets through photoredox catalysis. The compound undergoes radical cascade addition and cyclization sequences, leading to the formation of complex polyheterocyclic arenes. These reactions are facilitated by the presence of specific catalysts and reagents, which help in the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: This compound has a similar methanone core but with a methylphenyl group instead of a phenylethynyl group.
[2-(2-phenylethynyl)phenyl]methanol: This compound features a phenylethynyl group attached to a methanol core.
Uniqueness
Methanone, phenyl[2-(phenylethynyl)phenyl]- is unique due to its specific structure, which includes both phenyl and phenylethynyl groups. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
221458-86-2 |
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Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
phenyl-[2-(2-phenylethynyl)phenyl]methanone |
InChI |
InChI=1S/C21H14O/c22-21(19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H |
InChI Key |
ZDMBWRVNJKHIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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